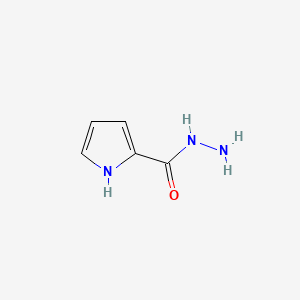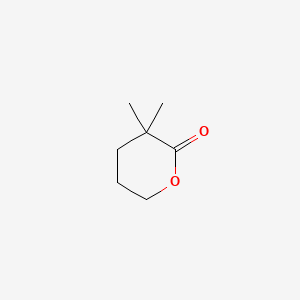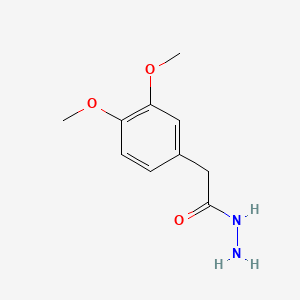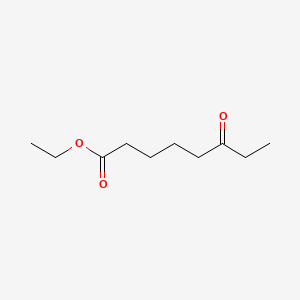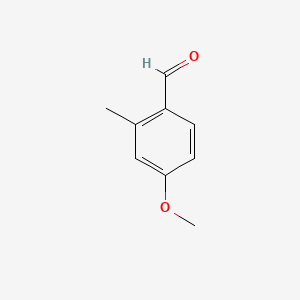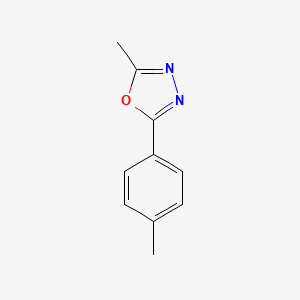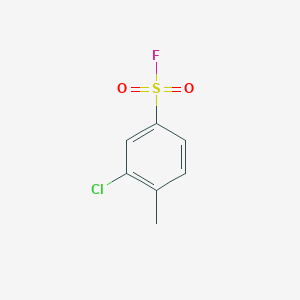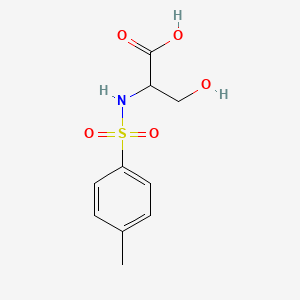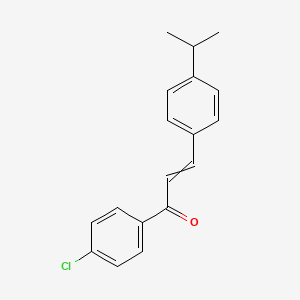![molecular formula C14H11NO3 B1296370 Acide 2-(5H-chromeno[2,3-b]pyridin-7-yl)acétique CAS No. 52549-07-2](/img/structure/B1296370.png)
Acide 2-(5H-chromeno[2,3-b]pyridin-7-yl)acétique
Vue d'ensemble
Description
This compound belongs to the class of chromenopyridines, which are known for their diverse biological and medicinal properties.
Applications De Recherche Scientifique
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an anti-inflammatory and analgesic agent . It is also being investigated for its potential use in treating chronic allergic conjunctivitis and other inflammatory conditions . Additionally, the compound’s unique structure makes it a valuable tool in drug discovery and development .
Mécanisme D'action
Target of Action
It is known that similar compounds have shown antihistaminic and anti-inflammatory properties .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to exert antihistaminic and anti-inflammatory effects .
Biochemical Pathways
Given its potential antihistaminic and anti-inflammatory properties, it may be involved in the regulation of immune response pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, which could impact its bioavailability .
Result of Action
Similar compounds have shown potential anti-inflammatory effects .
Action Environment
It is recommended to store the compound in a dry environment, under -20°c .
Méthodes De Préparation
The synthesis of 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) and multicomponent coupling reactions (MCCRs). These methods are favored for their efficiency and ability to produce high yields . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound for various applications .
Analyse Des Réactions Chimiques
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols .
Comparaison Avec Des Composés Similaires
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid can be compared to other similar compounds, such as 5H-chromeno[4,3-b]pyridin-5-one and 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 5H-chromeno[4,3-b]pyridin-5-one has been studied for its potential anticancer activity, while 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is known for its anti-inflammatory properties . The unique structure of 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid, particularly its acetic acid moiety, contributes to its distinct biological activities and makes it a valuable compound for further research.
Propriétés
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCLXFOOVXFBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314253 | |
| Record name | MLS003115531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52549-07-2 | |
| Record name | MLS003115531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
